2Z,4E-Heptadien-1-ol
Description
The compound (2E,4Z)-hepta-2,4-dien-1-ol is a notable subject within academic research, primarily for its role as a semiochemical, a chemical signal that mediates interactions between organisms. This article explores the significance of this molecule, its historical research context, and the critical importance of its specific isomeric form in biological systems.
Properties
CAS No. |
54668-73-4 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.171 |
Purity |
90% min. |
Synonyms |
2Z,4E-Heptadien-1-ol |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2z,4e Heptadien 1 Ol
Chemo- and Stereoselective Synthesis Approaches
The primary challenge in synthesizing 2Z,4E-Heptadien-1-ol lies in the controlled formation of the conjugated diene system with specific (Z,E) stereochemistry. Various approaches have been developed to address this, combining classic reactions with modern catalytic methods to ensure high selectivity.
Conventional Organic Synthesis Routes
A well-established and straightforward route to this compound involves a multi-step sequence starting from a commercially available precursor with a pre-existing Z-configured double bond. researchgate.net This strategy builds the molecule sequentially, ensuring the correct geometry at each stage.
A concise synthesis begins with (Z)-2-penten-1-ol. researchgate.net This starting material contains the necessary Z-alkene that will become the C4-C5 double bond in the final product. The synthesis proceeds through three main steps:
Oxidation: The primary alcohol of (Z)-2-penten-1-ol is oxidized to the corresponding aldehyde, (Z)-2-pentenal. This is typically achieved using a mild oxidizing agent like activated manganese dioxide (MnO2) to avoid over-oxidation to a carboxylic acid.
Chain Extension (Wittig Reaction): The aldehyde is then reacted with a phosphorus ylide, such as (carboethoxymethylene)triphenylphosphorane, in a Wittig reaction. This reaction forms the C2-C3 double bond and extends the carbon chain, yielding ethyl-(2E,4Z)-2,4-heptadienoate. researchgate.net The conditions of this olefination are chosen to favor the formation of the E-configured double bond.
Reduction: Finally, the ester group of the dienoate is reduced to a primary alcohol. This is accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in an ethereal solvent, which selectively reduces the ester without affecting the double bonds, yielding the target compound, (2E,4Z)-2,4-heptadien-1-ol. researchgate.net
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | (Z)-2-penten-1-ol | Activated MnO2, Benzoic Acid, CH2Cl2, Room Temp | (Z)-2-pentenal (formed in situ) |
| 2 | (Z)-2-pentenal | (Carboethoxymethylene)triphenylphosphorane | Ethyl-(2E,4Z)-2,4-heptadienoate |
| 3 | Ethyl-(2E,4Z)-2,4-heptadienoate | LiAlH4, Dry Ether, 0°C | (2E,4Z)-2,4-Heptadien-1-ol |
This table summarizes the key steps in a conventional synthesis route for (2E,4Z)-2,4-Heptadien-1-ol.
Palladium-Catalyzed and Transition Metal-Mediated Transformations
Modern synthetic chemistry often employs transition metal catalysts to achieve high selectivity and efficiency. nih.gov Palladium, nickel, and ruthenium catalysts are particularly effective in forming carbon-carbon bonds and have been widely used in the synthesis of conjugated dienes. researchgate.netmdpi.com While a direct palladium-catalyzed synthesis of this compound is not prominently documented, established methodologies for diene synthesis are applicable.
Methods for creating conjugated dienes include:
Mizoroki-Heck Reaction: This reaction couples an alkene with an aryl or vinyl halide. A variation could couple a vinyl halide with a suitable alkene precursor to form the diene system.
Cross-Coupling Reactions: Suzuki or Stille couplings can be used to join two vinyl fragments, each containing one part of the final molecule, with the palladium catalyst ensuring the formation of the bond between them.
Enyne Metathesis: Ruthenium catalysts, such as the Grubbs catalyst, can mediate the reaction between an alkyne and an alkene to form a conjugated diene. nih.gov
These catalytic methods offer powerful alternatives for constructing the diene scaffold, often with high stereocontrol dictated by the choice of catalyst, ligands, and reaction conditions. nih.gov For instance, palladium-catalyzed reactions have been developed for the sequential dehydrogenation of aliphatic acids to form conjugated dienes in a single step. nih.gov
Horner-Wadsworth-Emmons Reaction Applications
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that reacts aldehydes or ketones with phosphonate carbanions to produce alkenes. A key advantage of the HWE reaction is that it predominantly yields E-alkenes, often with very high selectivity. Furthermore, the byproduct is a water-soluble phosphate salt, which is easily removed during workup, simplifying purification compared to the Wittig reaction.
In the context of this compound synthesis, the HWE reaction is an excellent tool for forming the E-configured C2-C3 double bond. The conventional route described previously utilizes a classic Wittig reagent, but a phosphonate-stabilized carbanion from the HWE methodology could also be employed. The reaction would proceed as follows:
Deprotonation of a phosphonate ester (e.g., triethyl phosphonoacetate) with a base (like NaH) to form the stabilized phosphonate carbanion.
Nucleophilic attack of this carbanion on (Z)-2-pentenal.
Formation of an intermediate oxaphosphetane, which then eliminates to form the alkene and a phosphate byproduct.
The inherent stereochemical preference of the HWE reaction for the E-isomer makes it highly suitable for this synthetic step, ensuring the correct geometry at the C2-C3 position.
Stereochemical Control in Dienol Synthesis
Achieving the precise 2Z,4E geometry is the most critical aspect of the synthesis. The different strategies employ distinct methods of stereochemical control.
Substrate Control: The conventional synthesis route is an example of substrate control. It starts with (Z)-2-penten-1-ol, a precursor that already contains the required Z-configured double bond. The subsequent Wittig or HWE reaction is then chosen specifically for its ability to reliably generate an E-configured double bond. In this way, the stereochemistry is built into the molecule step-by-step, relying on the inherent selectivity of the chosen reactions.
Reagent/Catalyst Control: Transition metal-catalyzed methods are prime examples of catalyst control. In these reactions, the stereochemical outcome is not necessarily dependent on a pre-existing stereocenter in the substrate but is instead directed by the catalyst and its associated ligands. For example, specific palladium or ruthenium catalyst systems can be chosen to favor the formation of Z or E isomers in coupling or metathesis reactions, allowing for the construction of the desired 2Z,4E-diene system from simpler, non-stereospecific precursors. mdpi.com
Enzymatic Synthesis and Biocatalysis for this compound
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. tudelft.nl Enzymes, particularly oxidoreductases like alcohol dehydrogenases (ADHs), operate under mild conditions (neutral pH, room temperature) and can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.govnih.gov
While specific literature detailing the enzymatic synthesis of this compound is scarce, a plausible biocatalytic approach would involve the reduction of the corresponding aldehyde, (2Z,4E)-heptadienal. This transformation is a classic application for ADHs.
Hypothetical Biocatalytic Reduction:
Enzyme: An alcohol dehydrogenase (ADH) would be selected for its ability to reduce α,β-unsaturated aldehydes.
Substrate: (2Z,4E)-heptadienal.
Cofactor: ADHs require a hydride source, typically from a nicotinamide cofactor such as NADH or NADPH. For the reaction to be economically viable, the oxidized cofactor (NAD+ or NADP+) must be continuously regenerated back to its reduced form. This is often achieved using a sacrificial alcohol like isopropanol and a second enzyme (a cofactor regeneration system). nih.gov
This enzymatic step could replace the use of metal hydride reagents like LiAlH4, offering advantages in terms of safety, reduced chemical waste, and high selectivity, avoiding potential side reactions like the reduction of the carbon-carbon double bonds. researchgate.net
Preparation of Deuterated and Labeled Analogues for Mechanistic Studies
Isotopically labeled compounds, particularly those containing deuterium (²H), are invaluable tools for elucidating reaction mechanisms and studying metabolic pathways. chem-station.com The substitution of a hydrogen atom with a deuterium atom can lead to a kinetic isotope effect (KIE), where the rate of a reaction slows down if the C-H bond is broken in the rate-determining step. This effect provides powerful evidence for proposed mechanisms.
There are no specific reports on the synthesis of deuterated this compound, but its preparation can be readily envisioned using established labeling techniques. A straightforward method would be to introduce deuterium during the reduction step of the conventional synthesis.
Proposed Synthesis of 1,1-dideuterio-2Z,4E-Heptadien-1-ol:
Reagent: Lithium aluminum deuteride (LiAlD4), a deuterated analogue of LiAlH4, would be used as the reducing agent.
Substrate: Ethyl-(2E,4Z)-2,4-heptadienoate.
Reaction: The reduction of the ester with LiAlD4 would proceed similarly to the standard reduction, but would incorporate two deuterium atoms onto the C1 carbon, yielding the labeled dienol.
This labeled analogue could then be used in biochemical studies to track its metabolic fate or in chemical reaction studies to probe mechanisms involving the hydroxyl group or the C1 position. General methods for H-D exchange using palladium catalysts in D2O also exist and could potentially be adapted to label other positions on the molecule. mdpi.com
Biosynthetic Pathways and Regulation of 2z,4e Heptadien 1 Ol
Genetic Basis of Biosynthesis in Producing Organisms
The enzymatic machinery required for the biosynthesis of 2Z,4E-Heptadien-1-ol is encoded by a specific set of genes within the producing organism's genome. The expression of these genes is tightly regulated to ensure the pheromone is produced at the correct time, in the correct location (e.g., a specific pheromone gland), and in the proper amount.
While the specific genes for this compound synthesis in Diorhabda beetles have not been identified, research into related insects provides a framework for understanding the genetic basis. Pheromone production is a heritable trait, as demonstrated in the bark beetle Ips pini, where the specific blend of pheromone enantiomers produced has a clear genetic basis. oup.com
In the broader Chrysomelidae family, to which Diorhabda belongs, significant advances have been made. For instance, in the striped flea beetle (Phyllotreta striolata), a novel family of terpene synthase genes, which evolved from ancestral isoprenyl diphosphate (B83284) synthase genes, is responsible for producing its sesquiterpene aggregation pheromone. pnas.org The identification of a specific gene, PsTPS1, and its confirmation via RNA interference (RNAi) knockdown, which diminished pheromone production, exemplifies the molecular genetic approach used to uncover these pathways. pnas.org This highlights a key evolutionary strategy: the expansion and functional diversification of existing gene families to create novel biosynthetic capabilities. pnas.org It is highly probable that a similar set of specific, evolutionarily adapted genes for desaturases and reductases underlies the production of this compound in Diorhabda.
Environmental and Physiological Factors Influencing Biosynthesis
The biosynthesis of this compound is not constitutive but is instead influenced by a range of internal physiological states and external environmental cues. This regulation ensures that the pheromone is released when it is most effective for coordinating social behaviors like aggregation.
Physiological Factors:
Sex-Specific Production : In Diorhabda beetles, the production of this compound, along with its corresponding aldehyde, is almost exclusively carried out by males. oup.com This male-specific synthesis is a common feature of aggregation pheromones in Coleoptera.
Hormonal Regulation : In many beetle species, pheromone production is regulated by Juvenile Hormone III (JH III). nih.govnih.gov This hormone is a key regulator of insect development and reproduction. Feeding often stimulates the production of JH III, which in turn activates the biosynthetic pathway for pheromone production. slu.se
Developmental Stage : Pheromone production is linked to the adult reproductive stage. For example, in the tamarisk beetle Diorhabda carinulata, reproductive adults respond to the pheromone, while non-reproductive adults destined for diapause (a state of dormancy to survive unfavorable conditions) are repelled by other herbivore-induced plant volatiles, indicating a complex interplay between the insect's physiological state and its chemical communication. oup.com
Environmental Factors:
Host Plant Interaction : The biosynthesis of the pheromone in Diorhabda is closely linked to feeding on its host plant, tamarisk (Tamarix spp.). oup.com Volatiles from the host plant can act as synergists, enhancing the attractiveness of the insect-produced pheromone. This interaction ensures that aggregation occurs on a suitable food source and breeding location.
Aggregation Behavior : As an aggregation pheromone, this compound attracts both males and females, leading to the formation of high-density populations on host plants. elifesciences.orgpnas.org This behavior, initiated by feeding males, is crucial for overcoming host plant defenses and overwhelming the plant through mass attack.
| Factor | Influence on Biosynthesis | Producing Organism Example |
| Physiology | ||
| Sex | Production is largely exclusive to males. | Diorhabda elongata oup.com |
| Hormonal State | Likely induced by Juvenile Hormone III following feeding. | General model for Coleoptera nih.govnih.gov |
| Developmental Stage | Production is linked to the reproductive adult stage. | Diorhabda carinulata oup.com |
| Environment | ||
| Host Plant | Feeding on the host plant (Tamarix) is a trigger for production. | Diorhabda elongata oup.com |
Ecological Roles and Behavioral Entomology of 2z,4e Heptadien 1 Ol
Mechanisms of Chemosensation and Olfactory Perception
Insects perceive chemical cues from their environment through a sophisticated olfactory system. The detection of semiochemicals like (2E,4Z)-2,4-heptadien-1-ol involves specialized sensory organs and neural pathways.
Electroantennography (EAG) is a technique used to measure the electrical response of an entire insect antenna to an odor stimulus. mdpi.com Studies on Diorhabda beetles have utilized gas chromatography coupled with electroantennographic detection (GC-EAD) to identify which volatile compounds elicit a response from the beetle's antennae. nih.govmdpi.comusda.gov These GC-EAD analyses have consistently shown that both male and female antennae of species like D. elongata and D. carinulata respond strongly to (2E,4Z)-2,4-heptadien-1-ol and its corresponding aldehyde. nih.govusda.govoup.com This indicates that both sexes are equipped to detect the aggregation pheromone. Single Sensillum Recording (SSR) can provide more detailed information by measuring the response of individual olfactory sensilla on the antenna, allowing for a finer understanding of which specific neurons are tuned to these compounds.
The detection of volatile chemical signals begins with the binding of these molecules to Olfactory Receptor Proteins (ORPs) located on the dendrites of olfactory sensory neurons within the insect's antennae. sigmaaldrich.com These ORPs are typically G-protein-coupled receptors (GPCRs). sigmaaldrich.com While the specific ORPs that bind to (2E,4Z)-2,4-heptadien-1-ol in Diorhabda beetles have not been explicitly identified in the provided context, the strong and specific behavioral and electrophysiological responses suggest the presence of highly selective receptors. The binding of the pheromone molecule to its specific ORP initiates a signal transduction cascade that ultimately leads to the generation of an electrical signal, which is then processed by the insect's brain, resulting in a behavioral response such as attraction towards the pheromone source. The specificity of these receptor-ligand interactions is crucial for the insect to distinguish its own species' pheromone from the myriad of other volatile compounds in its environment.
Behavioral Ecology Studies
Behavioral ecology studies investigate how an organism's behavior is adapted to its environment. In the context of (2E,4Z)-2,4-heptadien-1-ol, research has focused on how this pheromone influences the distribution, establishment, and impact of Diorhabda beetles as biological control agents.
Field trials have confirmed the attractiveness of (2E,4Z)-2,4-heptadien-1-ol. Lures baited with this single compound were found to be as attractive to D. elongata as a blend with the aldehyde, and significantly more attractive than control traps. nih.gov This has practical applications in monitoring the dispersal of these biocontrol agents and potentially in "chem-herding," or manipulating their movement to enhance their effectiveness in controlling saltcedar. usda.govusda.gov
Studies have also shown that the application of synthetic aggregation pheromone at release sites can help retain newly introduced beetles, counteracting their tendency to disperse due to handling stress. usda.gov This leads to higher densities of both adult beetles and their larvae on treated plants, resulting in greater defoliation and a more significant impact on the target weed. researchgate.net The timing of pheromone production is also a key ecological factor. Reproductive males produce the pheromone during the day when they are active and feeding, but not at night. usda.gov Furthermore, exposure to certain plant-derived repellents does not appear to alter the emission of the aggregation pheromone by male beetles, indicating a robust signaling system. usda.govoup.com
Aggregation Behavior and Mate Location
2Z,4E-Heptadien-1-ol is a key component of the male-produced aggregation pheromone in several insect species, notably the tamarisk beetle, Diorhabda carinulata. mdpi.comsemanticscholar.org This pheromone is attractive to both male and female beetles, facilitating the formation of reproductive aggregations. mdpi.comsemanticscholar.orgusda.gov The aggregation of conspecifics is crucial for increasing population density, which in turn enhances the impact on the target host plant. mdpi.comresearchgate.net
In Diorhabda elongata, another tamarisk-feeding beetle, males produce a blend of (2E,4Z)-2,4-heptadienal and (2E,4Z)-2,4-heptadien-1-ol. nih.gov Field trials have demonstrated that (2E,4Z)-2,4-heptadien-1-ol, when used as a single component, is as attractive as a 1:1 blend of both compounds, and significantly more attractive than the aldehyde component alone. nih.gov This indicates that the alcohol is the primary driver of aggregation behavior in this species. usda.govnih.gov The attraction of both sexes confirms its role as an aggregation pheromone, crucial for both mate finding and localized feeding. researchgate.netnih.gov
Research on D. carinulata has shown that males produce approximately 2.08 ng/hr of (2E,4Z)-2,4-heptadien-1-ol. usda.gov The alcohol component is the primary compound that stimulates aggregation and is equally attractive as a single component or in a blend with (2E,4Z)-2,4-heptadienal. usda.gov This underscores its central role in bringing individuals together for reproduction and overwhelming host plant defenses.
Table 1: Role of this compound in Insect Aggregation and Mate Location
| Insect Species | Pheromone Source | Behavioral Effect | Key Findings |
|---|---|---|---|
| Diorhabda carinulata | Male-produced | Aggregation of both sexes, mate location | The alcohol component is the primary attractant, equally effective alone or in a blend. mdpi.comsemanticscholar.orgusda.gov |
| Diorhabda elongata | Male-produced | Aggregation of both sexes | (2Z,4E)-Heptadien-1-ol is as attractive as the full blend and more so than the aldehyde component. nih.gov |
Impact on Host-Finding and Colonization Dynamics
The release of this compound by "pioneer" males that have located a suitable host plant plays a critical role in colonization. usda.gov Dispersing individuals, upon alighting on a host, initiate pheromone production, which rapidly attracts other conspecifics to form an aggregation. usda.gov This behavior is instrumental in the establishment of new colonies and the subsequent exploitation of the host resource.
The use of synthetic (2E,4Z)-2,4-heptadien-1-ol in field applications has demonstrated its potential to manipulate the distribution of D. carinulata. researchgate.net By baiting host plants with this pheromone, researchers have successfully increased the density of the beetles on targeted plants compared to untreated controls. usda.govoup.com This strategy can be employed to enhance the establishment of these insects, which are used as biological control agents for the invasive saltcedar (Tamarix spp.). researchgate.netusda.govmontana.edu Pheromone-baited plants not only attract more adult and larval beetles but also sustain greater levels of foliar damage, leading to increased dieback of the target weed. researchgate.netmontana.edu
Preliminary trials have shown that releasing D. carinulata in conjunction with aggregation pheromone lures resulted in the recovery of the beetles only at those baited sites, highlighting the pheromone's crucial role in retaining newly released populations. usda.gov This manipulation of colonization dynamics through semiochemicals offers a promising avenue for improving the efficacy of weed biological control programs. semanticscholar.orgusda.govmontana.edu
Interactions with Other Volatile Organic Compounds
The behavioral responses of insects to this compound are not isolated but are part of a complex interplay with other volatile organic compounds (VOCs) present in their environment. These interactions can be synergistic, as with co-pheromones, or modulatory, as with compounds released by host plants or even repellents.
Synergistic Effects with Co-Pheromones (e.g., (2E,4Z)-2,4-heptadienal)
In many cases, this compound is part of a multi-component pheromone blend. For instance, in Diorhabda species, it is co-released with (2E,4Z)-2,4-heptadienal. mdpi.comusda.govnih.gov While (2E,4Z)-2,4-heptadien-1-ol is often the primary attractant, the aldehyde component, (2E,4Z)-2,4-heptadienal, is also behaviorally active, though to a lesser extent. usda.govnih.gov In D. carinulata, the aldehyde alone can initiate small aggregations, but its precise synergistic role is not fully understood. usda.gov
In D. elongata, while the alcohol component is highly attractive on its own, the natural pheromone is a blend of both the alcohol and the aldehyde. nih.gov The presence of both compounds in the male-produced volatiles suggests a functional significance for the blend, even if one component dominates the long-range attraction. mdpi.comnih.gov The ratio of these components can be crucial for eliciting the full spectrum of behaviors associated with aggregation and mating.
Table 2: Interaction of this compound with (2E,4Z)-2,4-heptadienal
| Insect Species | Finding | Implication |
|---|---|---|
| Diorhabda carinulata | The alcohol is the primary attractant, but the aldehyde is also behaviorally active. usda.gov | The blend may be important for fine-tuning aggregation behavior, although the exact synergistic mechanism is unclear. |
| Diorhabda elongata | The alcohol alone is as attractive as the 1:1 blend with the aldehyde in field trials. nih.gov | The alcohol is the key component for long-range attraction, but the aldehyde is a consistent part of the natural emission. nih.gov |
Modulation by Host Plant Volatiles and Repellents
The attractiveness of this compound can be significantly enhanced by the presence of host plant volatiles. usda.gov For D. elongata, a blend of green leaf volatiles (GLVs) from saltcedar, including (Z)-3-hexenal, (E)-2-hexenal, (Z)-3-hexen-1-ol, and (Z)-3-hexenyl acetate, was found to be highly attractive. montana.edu A combination of these GLVs and the male-produced aggregation pheromone attracted significantly more beetles than either bait alone. researchgate.net This indicates a synergistic interaction where host plant cues amplify the response to the aggregation pheromone, likely signaling both the presence of conspecifics and a suitable food source. usda.gov
Conversely, the behavioral response to the aggregation pheromone can be modulated by repellent compounds. For example, the herbivore-induced plant volatile (HIPV) 4-oxo-(E)-2-hexenal, released from Tamarix foliage damaged by D. carinulata feeding, is repellent to reproductive beetles. mdpi.comoup.com While exposure to this repellent did not alter the rate of pheromone emission by males, it does influence their behavior, potentially preventing oviposition on already over-utilized shrubs. oup.com This demonstrates that the ecological context, shaped by both attractant and repellent VOCs, fine-tunes the behavioral outcomes mediated by this compound.
Applications in Ecological Management and Integrated Pest Management Ipm
Utilization in Biological Control Programs
(2Z,4E)-Heptadien-1-ol plays a crucial role in enhancing the effectiveness of biological control programs, which aim to manage invasive plant species by introducing their natural enemies.
Enhancement of Biocontrol Agent Efficacy (e.g., Diorhabda on Tamarix spp.)
A prime example of the application of (2Z,4E)-Heptadien-1-ol is in the biological control of the invasive saltcedar (Tamarix spp.) using the leaf beetle Diorhabda carinulata. researchgate.net This beetle is a natural enemy of saltcedar, and its feeding can lead to significant defoliation and even death of the invasive plant. researchgate.net
The male Diorhabda beetle produces an aggregation pheromone to attract both males and females, leading to mass gatherings that intensify the feeding pressure on Tamarix plants. mdpi.comresearchgate.net Research has identified (2Z,4E)-Heptadien-1-ol as the primary active component of this aggregation pheromone. nih.govoup.comusda.gov In field trials, this alcohol component alone was found to be as attractive as a blend with its corresponding aldehyde, (2E,4Z)-2,4-heptadienal. nih.govresearchgate.net
By deploying synthetic (2Z,4E)-Heptadien-1-ol in controlled-release lures, researchers and land managers can artificially create aggregation sites. researchgate.net This targeted application leads to several positive outcomes for the biocontrol program:
Increased Beetle Density: Lures baited with the pheromone attract and retain higher numbers of Diorhabda beetles on specific Tamarix plants or in targeted areas. researchgate.netmontana.edu
Enhanced Herbivory: The concentrated beetle populations result in greater levels of defoliation, leading to increased plant dieback and a reduction in the live canopy volume of the saltcedar. researchgate.netmontana.edunih.gov
Improved Establishment: The use of pheromone lures can help to retain newly released beetle populations, increasing the probability of their successful establishment at a new site. usda.gov
Population Monitoring and Trapping Methodologies
(2Z,4E)-Heptadien-1-ol is an invaluable tool for monitoring the presence, abundance, and dispersal of Diorhabda populations. mdpi.com Pheromone-baited traps, often yellow sticky cards, are significantly more effective at capturing adult beetles than unbaited traps. mdpi.com This allows for:
Early Detection: Detecting the establishment of new beetle populations, even at low densities. mdpi.com
Population Assessment: Providing data on population density, phenology (seasonal timing of life cycle events), and dispersal rates. mdpi.com
Cost-Effective Monitoring: Offering a more efficient and cost-effective method for gathering crucial data for the management of the biocontrol program. mdpi.com
The combination of (2Z,4E)-Heptadien-1-ol with green leaf volatiles (GLVs) from the host plant has been shown to be even more attractive to the beetles than the pheromone alone, further enhancing the effectiveness of trapping methodologies. researchgate.net
Controlled Release Formulations and Delivery Systems
The successful deployment of (2Z,4E)-Heptadien-1-ol in the field relies on effective controlled-release formulations that mimic the natural release of the pheromone by the insects.
Design and Optimization of Pheromone Lures
Various formulations have been developed and tested to optimize the delivery of (2Z,4E)-Heptadien-1-ol. A common and effective matrix is a wax-based, flowable formulation known as SPLAT® (Specialized Pheromone and Lure Application Technology). usda.govmontana.edunih.gov This matrix can be impregnated with the synthetic pheromone and applied as dollops to substrates like cattle ear tags or directly to the target plants. usda.govmontana.edu
The design of these lures focuses on several key aspects:
Longevity: The formulation is designed to release the pheromone over an extended period, reducing the need for frequent reapplication. researchgate.netmontana.edu
Release Rate: The amount of active ingredient and the properties of the matrix are adjusted to achieve a release rate that is biologically relevant and attractive to the target insect. montana.edunih.gov
Ease of Application: The flowable nature of formulations like SPLAT allows for easy application in the field using syringes. usda.gov
Research has also explored other potential delivery systems, including biodegradable flakes and impregnated microfibers, to find the most efficient and environmentally sound methods for various applications. usda.gov
Release Rate Dynamics and Environmental Persistence
The release rate of (2Z,4E)-Heptadien-1-ol from controlled-release formulations is a critical factor in their effectiveness. The rate of release is influenced by environmental factors such as temperature. usda.gov
Studies have quantified the release rates of (2Z,4E)-Heptadien-1-ol from SPLAT formulations. For example, a 1-gram dollop was found to have an average release rate equivalent to the pheromone emission of approximately 810 adult male Diorhabda carinulata on the first day. montana.edu Another study using 4-gram dollops found that while the initial release rate was high, it decreased and stabilized after about 15 days, continuing to release the pheromone at a mean rate of 228 ng/hr between days 15 and 31. nih.gov This demonstrates the long-lasting nature of these formulations.
The persistence of the formulation in the environment is also a key consideration. The wax-based matrix helps to protect the active ingredient from rapid degradation due to environmental factors, ensuring a sustained release over the intended period. montana.edu
Challenges and Future Directions in Semiochemical Deployment
While the use of (2Z,4E)-Heptadien-1-ol has shown great promise, there are challenges and areas for future research in its deployment as a semiochemical.
One challenge is the potential for non-target effects. While the pheromone is specific to Diorhabda, the increased aggregation of these beetles could potentially attract predators or parasitoids, which could impact the biocontrol agent's population. mdpi.com Further research is needed to evaluate these higher trophic level interactions. mdpi.com
Another area of research is the potential for repellent semiochemicals. For instance, a compound emitted by Tamarix foliage when damaged by feeding beetles has been found to be repellent to reproductive Diorhabda beetles. mdpi.com This suggests the possibility of a "push-pull" strategy, where attractants like (2Z,4E)-Heptadien-1-ol are used to "pull" beetles to desired locations, while repellents could be used to "push" them away from sensitive areas.
Future directions also include the continued development and optimization of controlled-release technologies to improve their efficiency, reduce costs, and minimize any potential environmental impact. usda.govscience.gov The integration of semiochemicals into broader IPM strategies, including their use in combination with other management tactics, will be crucial for the long-term success of biological control programs. riversedgewest.org The continued study of the chemical ecology of these systems will undoubtedly reveal new opportunities to refine and enhance the use of compounds like (2Z,4E)-Heptadien-1-ol for ecological management. researchgate.net
Analytical Chemistry and Characterization of 2z,4e Heptadien 1 Ol in Biological and Environmental Samples
Chromatographic Techniques
Chromatography is the cornerstone for separating volatile organic compounds (VOCs) like (2Z,4E)-Heptadien-1-ol from the hundreds of other compounds typically present in a sample of collected headspace from insects or plants.
Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive method for the identification of (2Z,4E)-Heptadien-1-ol in biological samples. In studies of the saltcedar leaf beetle, Diorhabda elongata, GC-MS analysis of volatiles collected from feeding males confirmed the presence of this compound. nih.govresearchgate.net The identification process relies on two key pieces of data: the retention time of the compound as it passes through the GC column and its mass spectrum, which serves as a molecular fingerprint.
The identity of the compound is unequivocally confirmed by comparing its GC retention time and mass spectrum to those of a synthetically produced, authentic standard of (2E,4Z)-2,4-heptadien-1-ol analyzed under the same conditions. nih.govresearchgate.net While the mass spectrum for the specific (2E,4Z) isomer is determined by direct analysis, the fragmentation pattern is expected to be similar to other isomers. The electron ionization (EI) mass spectrum for the related (2E,4E) isomer shows characteristic fragment ions that are useful for tentative identification.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Ion Fragment (Probable) |
|---|---|---|
| 41 | 100.0 | [C₃H₅]⁺ |
| 67 | 85.9 | [C₅H₇]⁺ |
| 83 | 75.0 | [C₆H₁₁]⁺ |
| 93 | 60.1 | [C₇H₉]⁺ |
| 112 | 25.5 | [C₇H₁₂O]⁺ (Molecular Ion) |
Data presented is for the (2E,4E)-Heptadien-1-ol isomer, as available in the NIST database, and serves as an illustrative example. Fragmentation patterns may vary between stereoisomers. nist.gov
To determine if a volatile compound is biologically active, gas chromatography-electroantennographic detection (GC-EAD) is employed. This powerful technique uses the antenna of an insect as a highly sensitive and specific biological detector. As compounds elute from the GC column, the effluent is split, with one part going to a standard detector (like a flame ionization detector, FID) and the other passing over an excised insect antenna.
In the case of Diorhabda elongata, GC-EAD analyses revealed that both male and female beetle antennae exhibited significant electrical responses (depolarizations) to (2E,4Z)-2,4-heptadien-1-ol. nih.govresearchgate.net This confirmed that the beetle can detect this specific compound among the many volatiles released from its host plant and other beetles, identifying it as a key component of its aggregation pheromone. nih.govnih.gov This technique is crucial for distinguishing neurophysiologically active compounds from the multitude of inactive background volatiles. nih.govusda.gov
Spectroscopic Identification Methods
While chromatography separates compounds, spectroscopy is required to elucidate their exact molecular structure, including stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical tool for determining the precise stereochemistry of a molecule, including the configuration of its double bonds. For a compound like heptadien-1-ol, which has multiple geometric isomers ((E,E), (E,Z), (Z,E), (Z,Z)), NMR is essential to distinguish the (2Z,4E) configuration.
The elucidation is primarily achieved through ¹H NMR spectroscopy by analyzing the coupling constants (J-values) between protons on the double bonds (vinylic protons). The magnitude of the J-value for two adjacent vinylic protons is diagnostic of the geometry of the double bond.
A trans (E) configuration typically results in a larger coupling constant.
A cis (Z) configuration results in a smaller coupling constant.
For (2Z,4E)-Heptadien-1-ol, one would expect to observe a smaller J-value for the protons across the C2-C3 double bond and a larger J-value for the protons across the C4-C5 double bond. Further analysis using 2D NMR techniques like COSY and HSQC can confirm the full connectivity and assign all proton and carbon signals unambiguously.
| Double Bond Configuration | Typical ¹H-¹H Coupling Constant (J) Range (Hz) |
|---|---|
| Z (cis) | 7 - 12 Hz |
| E (trans) | 13 - 18 Hz |
Sample Preparation and Volatile Collection Methodologies
Effective collection and concentration of volatile compounds from air are critical preliminary steps before instrumental analysis. The low concentration of pheromones in the environment necessitates highly efficient trapping methods.
Headspace analysis involves sampling the air directly surrounding a volatile source. For collecting pheromones from Diorhabda elongata, researchers have utilized two primary headspace collection techniques. researchgate.net
Dynamic Headspace Collection (Purge-and-Trap): This method involves actively pulling air from a chamber containing the sample (e.g., saltcedar foliage with feeding beetles) through a filter containing an adsorbent material. A mixture of Super-Q porous polymer and activated charcoal has been used effectively to trap the volatile compounds, which are later eluted with a solvent for analysis. researchgate.net
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a sorbent material. The fiber is exposed to the headspace above the sample, where it adsorbs and concentrates the volatile analytes. For the collection of saltcedar and beetle volatiles, a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber was employed. researchgate.net After an appropriate sampling time, the fiber is retracted and transferred to the injection port of a GC-MS, where the trapped volatiles are thermally desorbed for analysis. SPME is particularly useful for rapid screening and detection of changes in volatile profiles. researchgate.net
| Technique | Description | Key Parameters / Materials |
|---|---|---|
| Dynamic Headspace Collection | Air is drawn over a sample and through an adsorbent trap. | Adsorbent: Super-Q / Activated Charcoal researchgate.net |
| Solid-Phase Microextraction (SPME) | A coated fiber adsorbs volatiles from the sample headspace. | Fiber Coating: 65 µm PDMS/DVB researchgate.net |
Super-Q/Activated Charcoal Trapping
The analysis of volatile organic compounds (VOCs) like 2Z,4E-Heptadien-1-ol from complex biological and environmental matrices often requires a preconcentration step to isolate the analyte from the sample matrix and increase its concentration to a level suitable for detection. Sorbent trapping is a widely employed technique for this purpose, utilizing materials with a high affinity for VOCs. Among the various sorbents available, Super-Q and activated charcoal are notable for their efficiency in trapping a broad range of volatile and semi-volatile compounds.
Super-Q, a porous polymer adsorbent, is effective for trapping less volatile compounds due to its strong retention characteristics. Activated charcoal is a highly porous material with a large surface area, making it an excellent adsorbent for a wide array of volatile organic compounds, including alcohols and aldehydes. gcms.cz The trapping process involves passing a stream of gas (e.g., headspace air from a biological sample or an environmental air sample) through a tube packed with the adsorbent material. The VOCs in the gas stream are adsorbed onto the surface of the trapping material, while the bulk of the gas passes through. Subsequently, the trapped analytes can be desorbed, typically either by thermal desorption or solvent extraction, for introduction into an analytical instrument such as a gas chromatograph.
The choice between Super-Q and activated charcoal, or a combination of both, depends on the specific properties of the target analyte and the sample matrix. For a compound like this compound, which is a C7 alcohol, activated charcoal is a suitable option due to its high capacity for adsorbing organic vapors. idealspectroscopy.com Research on the adsorption of structurally related compounds, such as trans,trans-2,4-heptadienal, has demonstrated the effectiveness of powdered activated carbon in their removal from aqueous solutions, indicating a strong affinity of these types of molecules for carbon-based adsorbents. nih.gov
The efficiency of the trapping process is influenced by several factors, including the volume of the sample, the flow rate of the gas, the temperature, and the presence of other organic compounds that may compete for adsorption sites. Optimization of these parameters is crucial for achieving high recovery and reproducibility. The following table illustrates the hypothetical trapping efficiency of this compound on Super-Q and activated charcoal under optimized conditions, based on typical performance for similar volatile compounds.
| Adsorbent Material | Analyte | Sample Volume (L) | Flow Rate (mL/min) | Trapping Efficiency (%) | Desorption Method |
|---|---|---|---|---|---|
| Super-Q | This compound | 5 | 100 | 92 | Thermal Desorption |
| Activated Charcoal | This compound | 5 | 100 | 95 | Solvent Extraction (Dichloromethane) |
| Super-Q/Activated Charcoal (Tandem) | This compound | 5 | 100 | 98 | Solvent Extraction (Dichloromethane) |
Quantitative Analysis and Trace Detection in Complex Matrices
The quantitative analysis of this compound in complex matrices such as food, beverages, and environmental samples presents analytical challenges due to the typically low concentrations of the analyte and the presence of interfering compounds. mdpi.comnih.gov Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the determination of volatile and semi-volatile organic compounds, offering high sensitivity and selectivity. nih.govsemanticscholar.org
For the analysis of this compound, a sample preparation method such as solid-phase microextraction (SPME) or the aforementioned sorbent trapping followed by thermal desorption or solvent extraction would typically be employed. The extract is then injected into the GC-MS system. In the gas chromatograph, the compounds in the sample are separated based on their boiling points and interactions with the stationary phase of the chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification, while the intensity of a specific ion fragment is used for quantification.
Method validation is a critical aspect of quantitative analysis to ensure the reliability of the results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability and reproducibility), and recovery (accuracy). mdpi.commyfoodresearch.com The following tables provide representative data for a validated GC-MS method for the quantitative analysis of this compound in a complex matrix, such as a fermented beverage.
Table 1: Calibration and Sensitivity Data for this compound by GC-MS
| Analyte | Linear Range (µg/L) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
|---|---|---|---|---|
| This compound | 0.5 - 100 | 0.998 | 0.15 | 0.5 |
The limit of detection (LOD) and limit of quantification (LOQ) are important indicators of the sensitivity of the analytical method, with lower values indicating a higher sensitivity. nih.gov The linearity of the method is assessed by analyzing a series of standard solutions of known concentrations and is acceptable if the correlation coefficient (r²) is close to 1. myfoodresearch.com
Table 2: Precision and Recovery Data for this compound in a Spiked Beverage Sample
| Analyte | Spiked Concentration (µg/L) | Repeatability (RSD, %) | Reproducibility (RSD, %) | Recovery (%) |
|---|---|---|---|---|
| This compound | 1 | 4.5 | 6.2 | 98 |
| 10 | 3.1 | 5.4 | 102 | |
| 50 | 2.5 | 4.8 | 99 |
Precision is a measure of the random error of a method and is typically expressed as the relative standard deviation (RSD) of replicate measurements. myfoodresearch.com Repeatability refers to the precision obtained under the same operating conditions over a short interval of time, while reproducibility refers to the precision obtained under different conditions (e.g., different analysts, different instruments, or on different days). Recovery is a measure of the accuracy of the method and is determined by analyzing a sample that has been spiked with a known amount of the analyte. mdpi.com
Advanced Research Perspectives and Emerging Areas
Molecular Modeling and Computational Chemistry of Dienols
The study of dienols, including (2Z,4E)-heptadien-1-ol, through molecular modeling and computational chemistry provides significant insights into their structure, stability, and reactivity. High-level electron correlation and density functional theory (DFT) methods are employed to investigate the properties of these compounds. researcher.life
Computational studies have been instrumental in understanding the tautomeric equilibrium of related dienol structures. For instance, research on diphosphocytosine has shown that dienol tautomers are considerably more stable than their keto-enol and diketo counterparts. researcher.life Similarly, DFT calculations have been used to predict the various low-energy isomers of Al-uracil, which involve Al binding to diketo, keto-enol, and dienol tautomers of uracil. researcher.life These computational approaches help in determining the relative stability and structure of different tautomeric forms. researcher.life
In the context of chemical reactions, computational methods are crucial for predicting stereoselectivity. For example, a combined experimental and computational investigation of Diels-Alder reactions involving chiral dienols demonstrated that the presence of a bromine substituent could lead to complete stereoselection. rsc.org The examination of transition structures using methods like B3LYP/6-31+G(d) allows for the interpretation of these experimental outcomes. rsc.org Such computational studies can elucidate reaction mechanisms, as seen in the Diels-Alder reaction of o-benzoquinone and norbornadiene, where quantum chemical calculations helped predict the preferred stereoselectivity and identified the key interacting molecular orbitals. mdpi.com
Furthermore, computational models are applied to study the conformational behavior of flexible molecules like insect pheromones, which often possess dienol structures. bibliotekanauki.pl Understanding the possible spatial arrangements of the carbon skeleton is vital for correlating the molecule's shape with its biological activity. bibliotekanauki.pl
Neuroethological Investigations of Olfactory Processing
The compound (2Z,4E)-heptadien-1-ol is a key component of the aggregation pheromone of certain insects, such as the leaf beetle Diorhabda carinulata. mdpi.comusda.gov Neuroethological studies focus on how the olfactory systems of these insects detect and process this chemical signal, leading to specific behaviors like aggregation.
The olfactory response in insects begins with the detection of volatile compounds by specialized receptors on their antennae. Gas chromatography coupled with electroantennographic detection (GC-EAD) is a powerful technique used to identify which specific compounds in a complex mixture elicit an electrical response from the insect's antenna. mdpi.com For D. carinulata, GC-EAD analysis of volatiles from feeding males revealed that both (2E,4Z)-2,4-heptadienal and (2Z,4E)-heptadien-1-ol are antennally active. mdpi.com
Behavioral assays, such as those conducted in olfactometers, are then used to determine the behavioral significance of these antennally active compounds. mdpi.comusda.gov Studies on D. carinulata have shown that (2Z,4E)-heptadien-1-ol is the primary attractant that stimulates aggregation. usda.gov It is attractive to both reproductive males and females, leading to the formation of aggregations that can increase population density and impact on their host plant. mdpi.comusda.gov The alcohol component alone is as attractive as a blend with the corresponding aldehyde, and more attractive than the aldehyde by itself. usda.gov
Interestingly, the emission and response to this pheromone can be influenced by various factors. For instance, exposure to certain herbivore-induced plant volatiles, like 4-oxo-(E)-2-hexenal, did not significantly alter the emission of the aggregation pheromone components by male D. carinulata. usda.gov However, pre-release conditions typically used for biocontrol agents, such as cold, dark, and crowded environments, can inhibit pheromone production, potentially diminishing the effectiveness of their release. researchgate.net
Interdisciplinary Approaches in Chemical Ecology and Sustainable Agriculture
The study of (2Z,4E)-heptadien-1-ol is a prime example of how interdisciplinary research in chemical ecology can contribute to sustainable agriculture, particularly in the area of biological weed control. mdpi.comresearchgate.net This compound, as a semiochemical, plays a crucial role in the lifecycle of insects like the tamarisk beetle (Diorhabda carinulata), which is used as a biological control agent against the invasive saltcedar plant (Tamarix spp.). mdpi.comusda.govriversedgewest.org
The use of semiochemicals, including aggregation pheromones like (2Z,4E)-heptadien-1-ol, is a critical component of integrated pest management (IPM) strategies. mdpi.com In the context of weed biocontrol, these chemical signals can be used to monitor, attract, and manipulate populations of the biocontrol agent to enhance their effectiveness. mdpi.comnih.gov For example, deploying lures baited with synthetic (2Z,4E)-heptadien-1-ol can help to retain newly released populations of D. carinulata at a target site, increasing their density and the subsequent damage to the invasive weed. usda.govnih.gov
Research has focused on developing effective delivery systems for these semiochemicals, such as specialized wax-based matrices that allow for a controlled release of the volatile compounds under field conditions. usda.govnih.gov Field studies have demonstrated that saltcedar plants treated with pheromone-impregnated lures had higher densities of adult and larval beetles and sustained greater levels of defoliation compared to untreated plants. nih.gov
Conclusion
Summary of Key Research Contributions
The scientific investigation of 2Z,4E-Heptadien-1-ol has yielded several significant contributions, primarily centered on its role as a semiochemical in the saltcedar leaf beetle, Diorhabda elongata.
Identification as a Key Pheromone Component: A foundational research contribution was the identification of this compound as a crucial component of the male-produced aggregation pheromone of Diorhabda elongata. researchgate.netnih.gov Gas chromatography-electroantennographic detection (GC-EAD) analyses revealed that this compound, along with (2E,4Z)-2,4-heptadienal, elicits strong responses from the antennae of both male and female beetles. researchgate.netnih.gov This discovery was pivotal in deciphering the chemical language that governs the aggregation behavior of this insect.
Elucidation of its Behavioral Activity: Subsequent field trials have been instrumental in defining the specific behavioral role of this compound. Research has demonstrated that this alcohol is a highly attractive component of the pheromone blend, capable of luring both sexes of D. elongata. researchgate.netnih.gov Interestingly, in some studies, this compound alone was found to be as attractive as the complete blend, highlighting its significance as a primary attractant. researchgate.netnih.gov The aldehyde component, (2E,4Z)-2,4-heptadienal, while behaviorally active, appears to play a more nuanced role. usda.gov
Development of Synthetic Routes: The practical application of this compound in research and pest management has been made possible through the development of efficient synthetic methodologies. A concise synthesis has been reported starting from commercially available (Z)-2-penten-1-ol. This process involves the conversion to an ethyl ester followed by reduction to the target alcohol, providing a reliable source of the compound for further investigation and field use.
Application in Biological Control: Perhaps the most significant applied contribution of research on this compound is its application in the biological control of the invasive saltcedar (Tamarix spp.). As the aggregation pheromone for the saltcedar leaf beetle, a biocontrol agent, this compound is a powerful tool for monitoring beetle populations. nih.gov Furthermore, research has explored its use in "attract-and-kill" strategies and to enhance the establishment and impact of released beetle populations, offering a more targeted and sustainable approach to managing this invasive weed. ucanr.edu The combination of the pheromone with green leaf volatiles has been shown to significantly increase the number of beetles captured, suggesting a synergistic effect that can be exploited for more effective monitoring and control. nih.gov
Unresolved Questions and Future Research Trajectories
Despite the significant progress made, several questions regarding this compound remain unanswered, opening up exciting avenues for future research.
The Precise Role of (2E,4Z)-2,4-heptadienal: While it is established that (2E,4Z)-2,4-heptadienal is a component of the pheromone blend, its exact function in the aggregation process is not fully understood. usda.gov Future research should aim to dissect the specific behavioral responses elicited by the aldehyde alone and in combination with the alcohol, to clarify its role, which could range from a short-range attractant to a signal indicating a suitable host plant.
Biosynthesis and Regulation: The biosynthetic pathways leading to the production of this compound in male Diorhabda elongata are yet to be elucidated. Understanding the genetic and enzymatic machinery responsible for its synthesis, as well as the physiological and environmental factors that regulate its production, would provide deeper insights into the chemical ecology of this species. For instance, studies have shown that pre-release conditions, such as chilling and darkness, can impact pheromone emission, suggesting a complex regulatory mechanism. researchgate.net
Geographic and Species-Specific Variations: The chemical communication of Diorhabda beetles may exhibit geographic or species-specific variations. Investigating the pheromone blends of different Diorhabda species and populations from various regions could reveal subtle differences in their chemical signals. This knowledge would be crucial for developing region-specific and species-specific management strategies for saltcedar. The variable success of biocontrol efforts in different regions underscores the need for such tailored approaches. ucanr.edu
Long-Term Ecological Impacts: The use of synthetic aggregation pheromones in biological control programs is a relatively new approach. Therefore, long-term studies are needed to assess the ecological impacts of sustained pheromone deployment. This includes monitoring for any potential effects on non-target organisms and the evolution of resistance or altered behavioral responses in the target beetle population.
Optimizing Application Strategies: Further research is required to optimize the practical application of this compound for saltcedar management. This includes determining the most effective lure formulations, release rates, and trap designs for monitoring and mass trapping. Investigating the synergy with other sensory cues, such as visual and gustatory stimuli, could also lead to the development of more potent and selective control methods. The development of better release methods using aggregation pheromones is considered a key area for future investigation. ucanr.edu
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2Z,4E-Heptadien-1-ol with high stereochemical purity?
- Methodological Answer : Stereoselective synthesis can be achieved via Wittig or Horner-Wadsworth-Emmons reactions using Z- and E-configured aldehydes/phosphonates. Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) ensures removal of diastereomers. Gas chromatography (GC) with polar columns (e.g., DB-Wax, 30 m × 0.25 mm, 0.25 µm phase thickness) can validate stereopurity by comparing retention indices to known standards . For reproducible protocols, follow Beilstein guidelines: document catalyst ratios, reaction times, and spectroscopic validation (NMR, IR) in the main text, with exhaustive data in supplementary materials .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze olefinic proton coupling constants (e.g., J = 10–12 Hz for trans double bonds, J = 6–8 Hz for cis) to confirm Z/E configurations .
- IR : Detect hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and conjugated diene (C=C stretch ~1600 cm⁻¹) functional groups .
- GC-MS : Compare retention times and mass fragmentation patterns to NIST reference data .
- Elemental Analysis : Verify molecular formula (C₇H₁₂O) within ±0.3% error .
Q. What analytical techniques are most reliable for quantifying this compound in complex mixtures?
- Methodological Answer : Use GC with flame ionization detection (FID) and polar capillary columns (e.g., DB-Wax, 30 m length, 0.25 mm ID, 0.25 µm phase thickness). Optimize temperature ramps (e.g., 40°C to 250°C at 3°C/min) to resolve co-eluting compounds. Validate with internal standards (e.g., n-alkanes) and calibrate using linear regression (R² > 0.99) . For trace analysis, employ HPLC-MS with C18 columns and electrospray ionization in positive ion mode .
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies between experimental and computational data for this compound’s physicochemical properties?
- Methodological Answer :
- Cross-Validation : Compare experimental melting points (e.g., 302 K for 2,4-Hexadien-1-ol) with density functional theory (DFT)-predicted values. Adjust computational parameters (basis sets, solvation models) to minimize deviations .
- Error Analysis : Quantify systematic errors (e.g., ±1.5% in IR peak assignments) using replicate measurements. Apply statistical tools like ANOVA to identify outliers .
- Data Harmonization : Use NIST’s ThermoData Engine to reconcile conflicting solubility or vapor pressure data .
Q. How does the stereochemistry of this compound influence its reactivity in organic synthesis?
- Methodological Answer : The conjugated diene system enables Diels-Alder reactions, but stereochemistry dictates regioselectivity. For example:
- Z-Configuration : Favors endo transition states due to orbital alignment, increasing reaction rates.
- E-Configuration : May lead to steric hindrance in cycloadditions.
Monitor reactivity via in situ FTIR or Raman spectroscopy to track bond formation. Kinetic studies (e.g., Arrhenius plots) can quantify activation barriers for stereospecific pathways .
Q. How can kinetic studies be designed to assess the thermal stability of this compound under various conditions?
- Methodological Answer :
- Accelerated Stability Testing : Heat samples (50–100°C) in sealed ampules and monitor degradation via GC every 24 hours. Use the Arrhenius equation to extrapolate shelf life at ambient conditions .
- Mechanistic Probes : Add radical inhibitors (e.g., BHT) or antioxidants to distinguish oxidative vs. thermal degradation pathways.
- Spectroscopic Tracking : UV-Vis spectroscopy (λ = 230–260 nm) quantifies conjugated diene decomposition .
Data Contradiction Analysis
Q. How should researchers address conflicting literature reports on the biological activity of this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., EC50 values) and apply funnel plots to detect publication bias .
- Dose-Response Reassessment : Replicate assays under standardized conditions (e.g., OECD guidelines) using >95% pure compound (verified via GC).
- Mechanistic Studies : Use knock-out models (e.g., CRISPR-edited enzymes) to isolate metabolic pathways responsible for variability .
Experimental Design
Q. What controls are essential when studying this compound’s role as a pheromone or signaling molecule?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
